N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
Benzo[d]thiazol-2-yl and 2,3-dihydrobenzo[b][1,4]dioxine are both important heterocyclic compounds . They are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The structure of these compounds is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
The chemical reactions involving these compounds are complex and can vary greatly depending on the specific substituents present .Scientific Research Applications
Synthesis and Structural Characterization
- A study detailed the solid-phase synthesis of benzodiazepinones, which involved the aromatic substitution of aryl fluoride, among other steps (Lee, Gauthier, & Rivero, 1999).
- Another research focused on synthesizing ferrocenylmethyl benzene-carboxamide derivatives and their structural characterization using techniques like NMR and mass spectrometry (Kelly et al., 2007).
Biological and Pharmacological Activity
- The synthesis and biological activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones were explored, revealing potent cytotoxicity against various cancer cell lines (Deady et al., 2005).
- A study on substituted 2-aminobenzothiazoles derivatives highlighted their antimicrobial activity and docking properties against certain microbial targets (Anuse et al., 2019).
- Research on N-(5-fluorobenzothiazol-2-yl)-2-guanidinothiazole-4-carboxamide demonstrated its potential as a systemically active antitumor agent (Schnur et al., 1991).
Chemical Synthesis and Methodology
- The obtainment of threo and erythro isomers of a related compound was achieved, which is significant for studying antibacterial drugs (Straniero et al., 2023).
- A method for synthesizing thiazolidine-2,4-dione carboxamide and amino acid derivatives was developed, demonstrating potential antibacterial and antifungal activities (Abd Alhameed et al., 2019).
Advanced Applications
- Novel fluoro substituted benzo[b]pyran compounds were synthesized and found to exhibit anti-lung cancer activity (Hammam et al., 2005).
- A study on the radiosynthesis and evaluation of a specific compound for PET imaging in brain research highlighted its potential in visualizing fatty acid amide hydrolase in the brain (Shimoda et al., 2015).
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVBROBOXRYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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